Molecular Weight and Linker Length: Precise Spatial Control in PROTAC Design
The molecular weight of 285.25 g/mol corresponds to a discrete PEG₃ chain, providing a specific and reproducible spacer length of approximately 14-16 Å in an extended conformation . This length is critical for inducing efficient ternary complex formation between an E3 ligase and a target protein in PROTAC applications, a parameter that is highly sensitive to linker geometry [1]. In contrast, the PEG₇ analog (MW 461.46 g/mol) offers a longer reach (~30 Å) but may reduce cell permeability , while a shorter PEG₂ linker (often referred to as m-PEG2-4-nitrophenyl carbonate, MW ~285 Da, identical nominal MW but different chain composition) may not provide sufficient distance to overcome steric hindrance between the two large protein ligands .
| Evidence Dimension | Molecular Weight and Estimated Spacer Length |
|---|---|
| Target Compound Data | 285.25 g/mol; ~14-16 Å (extended conformation) |
| Comparator Or Baseline | m-PEG7-4-nitrophenyl carbonate: 461.46 g/mol, ~30 Å; m-PEG2-4-nitrophenyl carbonate: ~285 g/mol (different composition), ~9-11 Å |
| Quantified Difference | Target compound offers an intermediate spacer length, ~1.6× shorter than PEG₇ and ~1.5× longer than PEG₂. |
| Conditions | Calculated based on average PEG monomer length (3.5 Å per unit) and molecular weight. |
Why This Matters
This intermediate linker length is often optimal for balancing cell permeability and ternary complex formation in PROTAC development, making it a first-choice linker for hit-to-lead optimization.
- [1] An S, et al. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine. 2018 Oct;36:553-562. View Source
